molecular formula C19H22Cl2N4O2S B2500570 2,5-dichloro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide CAS No. 2034258-96-1

2,5-dichloro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide

Cat. No. B2500570
CAS RN: 2034258-96-1
M. Wt: 441.37
InChI Key: YGNFSOLBSLVZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,5-dichloro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide” belongs to the class of organic compounds known as benzenesulfonamides . It is used in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been described . The synthesis involves various spectral techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the crystal structure of 5,6-dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione has been reported .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the melting point of 2,5-Dichloro-1,4-benzoquinone is 256 - 257 °C .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2,5-dichloro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide, and its analogs, have been extensively studied in the field of organic chemistry. These studies focus on the synthesis and structural characterization of similar benzenesulfonamide derivatives. For instance, research by Karthik et al. (2021) detailed the synthesis of a related compound and characterized its thermal and structural properties using X-ray diffraction and other spectroscopic techniques (Karthik et al., 2021). Similarly, research by El-hamid and Ismail (2004) explored the synthesis of acyclo-4-[quinazolin-3-yl]benzenesulfonamide non-nucleosides (El-hamid & Ismail, 2004).

Biological Activities and Applications

This compound and its derivatives have shown potential in various biological applications, particularly in the development of inhibitors for certain enzymes and receptors. For instance, Lolak et al. (2019) described the synthesis of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, which demonstrated inhibitory activities against human carbonic anhydrase isoforms, suggesting potential applications in treating diseases like cancer (Lolak et al., 2019). Another study by the same group extended this work, further investigating these compounds' effectiveness against the carbonic anhydrase IX, an enzyme associated with tumor growth (Lolak et al., 2019).

Moreover, a study by Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing the sulfonamide moiety and evaluated their antitumor activity, demonstrating significant efficacy against certain cancer cell lines (Alqasoumi et al., 2010).

Mechanism of Action

While the specific mechanism of action for “2,5-dichloro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide” is not available, similar compounds have been used as mTOR kinase and PI3 kinase inhibitors .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, 2,5-Dichloro-1,4-benzoquinone has been identified as a carcinogenic intermediate .

Future Directions

The future directions of similar compounds have been discussed. For instance, 4,7-Dichloroquinoline is of continuing interest as an intermediate to new drug candidates .

properties

IUPAC Name

2,5-dichloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N4O2S/c20-13-5-6-16(21)18(11-13)28(26,27)24-14-7-9-25(10-8-14)19-15-3-1-2-4-17(15)22-12-23-19/h5-6,11-12,14,24H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNFSOLBSLVZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.